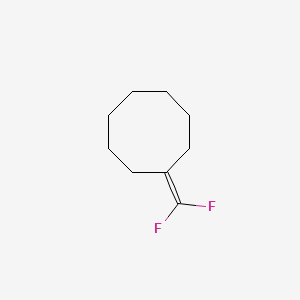
(Difluoromethylidene)cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Difluoromethylidene)cyclooctane is a chemical compound characterized by the presence of a difluoromethylidene group attached to a cyclooctane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethylidene)cyclooctane typically involves difluoromethylation processes. These processes can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions. The difluoromethylation of C(sp2)–H bonds has been accomplished through Minisci-type radical chemistry, which is particularly effective for heteroaromatics . Additionally, the formation of X–CF2H bonds (where X is oxygen, nitrogen, or sulfur) can be achieved using novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods: Industrial production of this compound may involve the use of metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: (Difluoromethylidene)cyclooctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds and novel difluorocarbene reagents for X–H insertion . The reactions are often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the difluoromethylation of C(sp2)–H bonds can produce hydrodifluoromethylated proteins in high yields .
Wissenschaftliche Forschungsanwendungen
(Difluoromethylidene)cyclooctane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (Difluoromethylidene)cyclooctane involves the interaction of the difluoromethylidene group with various molecular targets. The compound can undergo conformational changes that affect its reactivity and interactions with other molecules . The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cyclooctane: A simple cycloalkane with the molecular formula (CH2)8.
Cycloheptane: Another cycloalkane with a seven-membered ring.
Cyclohexane: A six-membered ring cycloalkane commonly used as a reference compound.
Uniqueness: (Difluoromethylidene)cyclooctane is unique due to the presence of the difluoromethylidene group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
828265-15-2 |
|---|---|
Molekularformel |
C9H14F2 |
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
difluoromethylidenecyclooctane |
InChI |
InChI=1S/C9H14F2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H2 |
InChI-Schlüssel |
JGZZBSCROURNPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=C(F)F)CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[2-[[1-(1-methylethyl)-4-piperidinyl]oxy]-5-pyrimidinyl]-](/img/structure/B14201852.png)
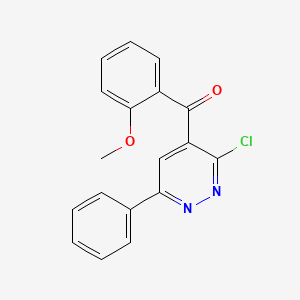
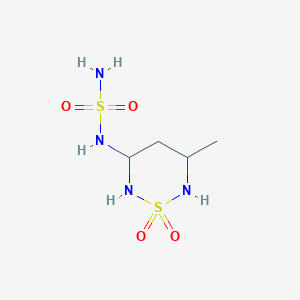
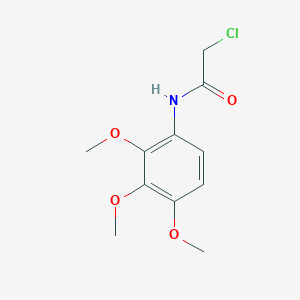
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
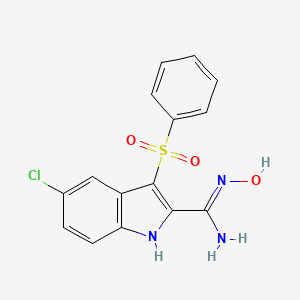
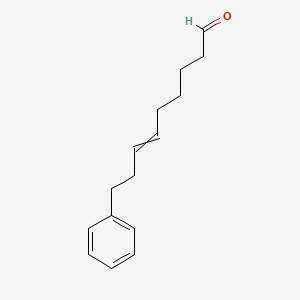
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
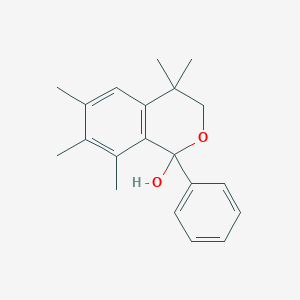
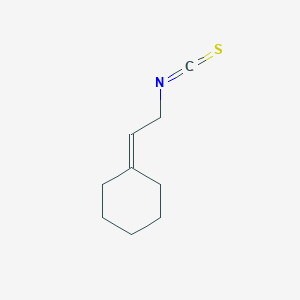
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

